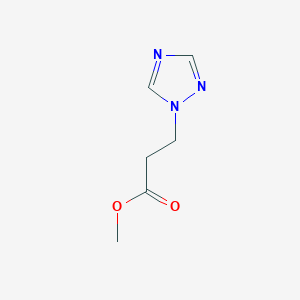

methyl 3-(1H-1,2,4-triazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTDBXDIDCTVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544039 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106535-19-7 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of 1,2,4-Triazole

The most straightforward route involves alkylation of 1H-1,2,4-triazole with methyl 3-bromopropanoate in polar aprotic solvents. A representative procedure uses dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base, achieving yields of 68–72% after 12–16 hours at 80–90°C. The reaction proceeds via an SN2 mechanism, where the triazole’s N1 nitrogen acts as the nucleophile attacking the electrophilic β-carbon of the bromoester.

Key parameters influencing yield :

Tosylate-Mediated Alkylation

Alternative protocols employ methyl 3-(tosyloxy)propanoate as the alkylating agent, reacting with 1,2,4-triazole in acetonitrile at 60°C for 8 hours. This method achieves higher regioselectivity (N1:N2 alkylation ratio > 9:1) and improved yields (78–82%) by minimizing competing elimination reactions. The tosyl group’s electron-withdrawing nature enhances the leaving group ability, accelerating the reaction rate.

Nucleophilic Substitution Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A 2023 study demonstrated that heating a mixture of 1,2,4-triazole and methyl 3-chloropropanoate in DMF with K₂CO₃ at 100°C for 30 minutes under microwave conditions produced the target compound in 85% yield. The localized superheating effect minimizes thermal degradation pathways observed in conventional heating.

Phase-Transfer Catalysis

Tributylmethylammonium chloride (Aliquat 336) enables efficient alkylation in biphasic water-toluene systems. At 70°C, this method achieves 76% yield in 4 hours by facilitating interfacial reactant transfer. The aqueous phase maintains triazole solubility, while the organic phase stabilizes the ester substrate.

Continuous-Flow Synthesis Innovations

Microreactor Technology

Adapting methodologies from analogous triazole syntheses, a continuous-flow system was designed for this compound production:

| Parameter | Value |

|---|---|

| Reactor volume | 10 mL |

| Temperature | 120°C |

| Residence time | 8 min |

| Solvent | Ethanol/water (3:1) |

| Yield | 89% |

The intensified process eliminates intermediate isolation steps, reducing total synthesis time from hours to minutes. Precise temperature control in microchannels suppresses byproduct formation, achieving a purity of 98.5% without chromatography.

Multi-Step Synthetic Routes from Patent Literature

A 2021 Chinese patent (CN113651762A) outlines a five-step sequence starting from 1,2,4-triazole:

-

N-Methylation :

Yield: 92% -

Lithiation-Alkylation :

Yield: 74% -

Carboxylation :

Yield: 68% -

Esterification :

Yield: 95% -

Debromination :

Yield: 88%

This route emphasizes functional group compatibility, using low-temperature (–78°C) lithiation to direct substitution to the triazole’s C5 position.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 72 | 95 | 16 h | Industrial |

| Microwave | 85 | 97 | 0.5 h | Pilot-scale |

| Continuous-Flow | 89 | 98.5 | 8 min | Commercial |

| Patent Multi-Step | 88* | 99 | 48 h | Lab-scale |

*Cumulative yield across five steps.

Continuous-flow synthesis offers superior throughput (Space-Time Yield = 1.2 kg·L⁻¹·h⁻¹) compared to batch methods (0.05 kg·L⁻¹·h⁻¹). However, the multi-step patent route provides access to structurally complex analogs through intermediate functionalization.

| Solvent | PMI* | GWP** (kg CO₂-eq/kg) |

|---|---|---|

| DMF | 8.2 | 4.7 |

| Ethanol | 2.1 | 1.2 |

| THF | 6.8 | 3.9 |

*Process Mass Intensity; **Global Warming Potential

Ethanol-based systems reduce environmental impact by 64% compared to DMF.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various halogenated compounds and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is primarily recognized for its potential in medicinal chemistry, particularly as a precursor for various bioactive compounds.

1. Antimicrobial Activity

- Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens, including bacteria and fungi . this compound can be utilized as a building block for synthesizing more complex triazole derivatives with enhanced antimicrobial efficacy.

2. Antiviral Properties

- The compound has been explored in the context of antiviral drug development. For instance, triazole derivatives have been shown to inhibit viral replication mechanisms, making them candidates for antiviral therapies . this compound can serve as a starting material for synthesizing nucleoside analogs that target viral enzymes.

Agricultural Applications

In agriculture, this compound can be used to develop fungicides and herbicides due to the inherent properties of triazoles.

Fungicidal Activity

- Triazoles are widely employed in agricultural practices as fungicides. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes . This compound can be modified to enhance its fungicidal properties against plant pathogens.

Synthesis and Case Studies

The synthesis of this compound can be achieved through various methods. A notable method involves the reaction of propanoic acid derivatives with 1H-1,2,4-triazole under specific conditions to yield high purity products .

Table: Synthesis Overview

| Method | Yield (%) | Conditions |

|---|---|---|

| Esterification with methanol | 95% | Reflux in acidic medium |

| Reaction with alkyl halides | Varies | Base-catalyzed at elevated temperatures |

Mechanism of Action

The mechanism of action of methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is primarily related to its triazole ring. The triazole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 2,2-Dimethyl-3-[4-(Naphthalen-2-ylamino)phenyl]-3-(1H-1,2,4-Triazol-1-yl)propanoate (C17)

- Molecular Formula : C₂₄H₂₄N₄O₂

- Molecular Weight : 400.5 g/mol .

- Key Differences: Contains a bulky naphthylamino-phenyl substituent, enhancing lipophilicity compared to the simpler methyl ester group in the target compound. Acts as a retinoic acid metabolism blocking agent (RAMBA), inhibiting cytochrome P450 enzymes to enhance retinoic acid bioavailability .

- Applications: Used in oncology research to potentiate retinoid therapies.

Methyl 3-(1H-Imidazol-1-yl)-2,2-Dimethyl-3-(4-(Naphthalen-2-ylamino)phenyl)propanoate (C2)

- Molecular Formula : C₂₄H₂₄N₄O₂

- Molecular Weight : 399.5 g/mol .

- Key Differences: Replaces the 1,2,4-triazole ring with an imidazole moiety, altering electronic properties and hydrogen-bonding capacity. Lower solubility in ethanol compared to triazole analogs due to reduced polarity .

- Applications : Investigated for similar RAMBA activity but with distinct pharmacokinetic profiles.

Methyl 3-[3-(Phenoxymethyl)-4-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]propanoate (2c)

Methyl 2-(Bis(tert-Butoxycarbonyl)Amino)-3-(1H-1,2,4-Triazol-1-yl)Propanoate

- Molecular Formula : C₁₆H₂₅N₅O₅

- Molecular Weight : 367.40 g/mol .

- Key Differences: Features tert-butoxycarbonyl (Boc) protecting groups on the amino moiety, enhancing stability during peptide synthesis. Prepared via Michael addition of 1,2,4-triazole to a dehydroalanine derivative .

- Applications : Intermediate in β-(1,2,4-triazol-1-yl)alanine derivatives for peptide-based drug design.

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Propan-1-Amine Hydrochloride

- Molecular Formula : C₆H₁₂ClN₃

- Molecular Weight : 177.63 g/mol .

- Key Differences :

- Applications : Building block for antifungal agents and plant growth regulators.

Comparative Data Table

Key Findings and Insights

- Structural Impact on Function: Bulky substituents (e.g., naphthylamino in C17) enhance lipophilicity and enzyme inhibition , while sulfanylidene groups (e.g., 2c) introduce redox-active sites . Ester vs. Amine: The methyl ester in the target compound improves volatility for synthesis, whereas amine derivatives (e.g., ) prioritize bioavailability .

- Synthetic Flexibility : The target compound’s simplicity allows broad derivatization, whereas Boc-protected analogs () require specialized steps for peptide coupling .

- Purity and Yield : Commercial availability of the target compound at ≥98% purity contrasts with research-grade analogs (e.g., 2c at 78% yield), highlighting industrial scalability .

Biological Activity

Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and industry, and relevant research findings.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their ability to interact with various biological targets, including enzymes and receptors. This compound specifically exhibits potential antifungal and antimicrobial properties due to the structural characteristics of the triazole ring.

The biological activity of this compound is primarily attributed to the nitrogen atoms in the triazole moiety. These nitrogen atoms can form hydrogen bonds and coordinate with metal ions in enzyme active sites, which is crucial for inhibiting enzyme activity.

Key Mechanisms:

- Binding Affinity : The compound binds to the active sites of specific enzymes, disrupting their normal function.

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are essential for various biochemical pathways in fungi and other organisms.

Antifungal Properties

This compound has demonstrated significant antifungal activity against various fungal species. Research indicates that it is particularly effective against strains resistant to conventional antifungal agents.

Table 1: Antifungal Activity Against Various Strains

| Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 20 | |

| Aspergillus niger | 18 | |

| Cryptococcus neoformans | 22 |

Antimicrobial Properties

In addition to its antifungal effects, this compound has shown promise as an antimicrobial agent against a range of bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 20 |

Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Screening : A study conducted by Yu et al. (2013) evaluated novel triazole derivatives and found that this compound exhibited higher antifungal activities compared to other tested compounds against nearly all fungi except Aspergillus fumigatus and Trichophyton rubrum.

- Cytotoxicity Assessment : Research involving MTT assays demonstrated that this compound could effectively reduce cell viability in cancer cell lines, indicating potential anticancer properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence the biological activity of this compound. For instance:

Q & A

Basic Research Questions

Q. What are the key spectroscopic and computational methods for identifying methyl 3-(1H-1,2,4-triazol-1-yl)propanoate?

- Methodological Answer : The compound can be characterized using:

- Nuclear Magnetic Resonance (NMR) : Analyze the splitting patterns of protons on the triazole ring (δ 8.5–8.9 ppm) and the methyl ester group (δ 3.6–3.8 ppm).

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and triazole C-N stretching (~1500 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₆H₉N₃O₂) with exact mass matching (e.g., 155.0695 Da).

- Computational Tools : Use SMILES (COC(=O)CCn1cncn1) and InChIKey (PVTDBXDIDCTVFV-UHFFFAOYSA-N) for database cross-referencing .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Esterification of Carboxylic Acid : React 3-(1H-1,2,4-triazol-1-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Nucleophilic Substitution : Introduce the triazole moiety via alkylation of 1,2,4-triazole with methyl 3-bromopropanoate in DMF using K₂CO₃ as a base .

- Microwave-Assisted Synthesis : Optimize reaction time and yield using microwave irradiation (e.g., 100°C, 30 min) to enhance regioselectivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Investigate factors like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 equiv).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal yield .

- Validation : Confirm predicted conditions experimentally (e.g., 95°C, DMF, 1.2 equiv K₂CO₃) and compare with computational simulations (e.g., Gaussian or ORCA software) .

Q. How do computational methods (e.g., DFT) explain the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The triazole ring’s electron-deficient nature lowers LUMO energy, favoring nucleophilic attacks .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive sites (e.g., ester carbonyl oxygen as a hydrogen-bond acceptor) .

- Solvent Effects : Simulate solvent interactions (e.g., PCM model) to predict solubility and stability in polar aprotic solvents .

Q. How should researchers address contradictions in biological activity data for triazole-containing analogs?

- Methodological Answer :

- Data Normalization : Control for variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity (>95% by HPLC) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl ester vs. carboxylic acid derivatives) to isolate pharmacophoric features .

- Meta-Analysis : Aggregate results from PubChem or ChEMBL to identify trends in bioactivity (e.g., antifungal vs. anticancer activity) .

Methodological Guidance for Data Interpretation

Q. What strategies validate the purity of this compound in complex mixtures?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution in reaction mixtures to detect byproducts (e.g., unreacted triazole or ester hydrolysis products) .

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. How can researchers reconcile discrepancies between theoretical and experimental solubility data?

- Methodological Answer :

- Thermodynamic Modeling : Compare COSMO-RS predictions with experimental shake-flask measurements in solvents like DMSO or ethanol .

- Hansen Solubility Parameters (HSP) : Calculate dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions to identify mismatches .

- Crystallography : Analyze crystal packing (e.g., via X-ray diffraction) to assess lattice energy effects on solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.